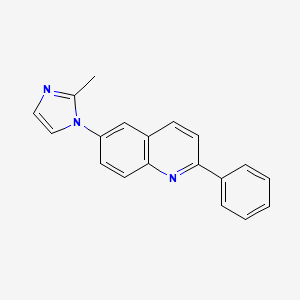
1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one is a heterocyclic compound that combines the structural features of benzothiazole and pyridinone Benzothiazole is known for its significant biological activities, while pyridinone is recognized for its chelating properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Condensation with Aldehydes/Ketones: This method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of an acid catalyst.
Cyclization of Thioamides: Thioamides can be cyclized to form benzothiazole derivatives under specific conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyridinone rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce amines .
Applications De Recherche Scientifique
1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. Molecular docking studies have shown that the compound can interact with various proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
2-Arylbenzothiazoles: Known for their anti-cancer and anti-microbial properties.
Benzothiazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anti-viral effects.
Uniqueness: 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one stands out due to its unique combination of benzothiazole and pyridinone structures, which confer both biological activity and chelating properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C12H8N2O2S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-5-yl)-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C12H8N2O2S/c15-10-3-4-14(6-11(10)16)8-1-2-12-9(5-8)13-7-17-12/h1-7,16H |
Clé InChI |
IAQAARLIZJHNJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N3C=CC(=O)C(=C3)O)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)

![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)



![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)


![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)




